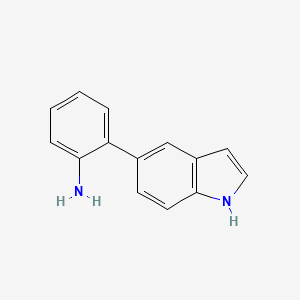

2-(1H-indol-5-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12N2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-(1H-indol-5-yl)aniline |

InChI |

InChI=1S/C14H12N2/c15-13-4-2-1-3-12(13)10-5-6-14-11(9-10)7-8-16-14/h1-9,16H,15H2 |

InChI Key |

QETWTGNHRAKPGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Indol 5 Yl Aniline and Its Derivatives

Established Synthetic Pathways to 2-(1H-indol-5-yl)aniline

While direct, single-paper documentation for the synthesis of this compound is not prevalent, its structure can be assembled using a variety of robust and well-established reactions. The key is the formation of the biaryl C-C bond between the C5 position of the indole (B1671886) and the C2 position of the aniline (B41778), or the cyclization to form the indole ring from a suitably substituted biphenyl (B1667301) precursor.

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, offer an efficient, atom-economical, and environmentally friendly route to complex molecular architectures. rsc.org The indole scaffold is a frequent participant in MCRs due to its multiple reactive sites, including the N1 nitrogen and the C3 position. rsc.org

While a direct MCR for this compound is not established, related structures have been assembled using such strategies. For example, Naureen's group developed a one-pot, four-component condensation to produce indole-based tetra-arylimidazoles by reacting 2-arylindole-3-carbaldehydes, substituted anilines, benzil, and ammonium (B1175870) acetate (B1210297). rsc.org Another approach involves the Ugi MCR; Gámez-Montaño's group reported a one-pot Ugi-azide reaction of indole, isocyanides, aldehydes, and TMSN₃ to generate complex indole derivatives. rsc.org These examples underscore the potential for developing a convergent MCR strategy to access the this compound core by carefully selecting starting materials that could assemble the desired connectivity.

Cyclization reactions are fundamental to indole synthesis, and several methods could be adapted to produce the target compound from a 2-amino-biphenyl precursor.

Palladium-Catalyzed Cyclization: A prominent method involves the palladium-catalyzed cyclization of 2-alkynylaniline derivatives. mdpi.comunisi.it This strategy would begin with a Sonogashira coupling of a halo-aniline with an alkyne to create the cyclization precursor. unisi.it The final indole ring is then formed via an intramolecular reaction, often catalyzed by palladium acetate (Pd(OAc)₂). mdpi.comunisi.it

Gold-Catalyzed Cyclization: Gold catalysts are also highly effective for the cyclization of 2-alkynylanilines, valued for their exceptional carbophilicity which activates the alkyne for nucleophilic attack by the aniline nitrogen. researchgate.net Both gold(I) and gold(III) species can be employed in these transformations. researchgate.net

Cadogan-Sundberg Indole Synthesis: This method involves the reductive cyclization of o-nitrostyrenes or related compounds. A potential route to this compound could start with a 2-nitro-5-styrylaniline derivative, which upon reduction and cyclization, would yield the target indole core. A microwave-assisted Cadogan synthesis has been successfully used to afford a 5,6-dimethoxyindole (B14739) derivative, demonstrating the viability of this approach. chim.it

| Cyclization Method | Precursor Type | Typical Catalyst/Reagent | Key Features |

| Palladium-Catalyzed Cyclization | 2-Alkynylaniline | Pd(OAc)₂, Pd/XPhos mdpi.comunisi.it | Widely applicable, can be performed in tandem with Sonogashira coupling. |

| Gold-Catalyzed Cyclization | 2-Alkynylaniline | IPrAuOTf, Gold(I)/(III) salts researchgate.netmdpi.com | High efficiency due to gold's carbophilicity. |

| Cadogan-Sundberg Synthesis | o-Nitrostyrene derivative | Triethyl phosphite, Microwave chim.it | Reductive cyclization useful for various substituted indoles. |

| Fischer Indole Synthesis | Arylhydrazine | Acid (e.g., PPA, H₂SO₄) | Classic, versatile method but may lack regiocontrol with complex hydrazones. |

The most direct approach to the this compound scaffold involves forming the C-C bond between a pre-formed indole and an aniline ring using transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a powerful method for C-C bond formation. The synthesis could be achieved by coupling a 5-haloindole (e.g., 5-bromoindole) with 2-aminophenylboronic acid or its ester. Suzuki-Miyaura reactions are known for their high functional group tolerance. libretexts.org Mild and efficient conditions have been developed for the coupling of 5-bromoindole (B119039) with various arylboronic acids using a palladium catalyst with a phosphine (B1218219) ligand (e.g., SPhos) and a base like potassium carbonate (K₂CO₃) in an aqueous solvent system at moderate temperatures (e.g., 37 °C). nih.govrsc.org

| Coupling Reaction | Reactants | Catalyst System | Base | Solvent | Reference |

| Suzuki-Miyaura | 5-Bromoindole + Phenylboronic acid | Na₂PdCl₄ / SPhos | K₂CO₃ | H₂O/Acetonitrile (B52724) | nih.govrsc.org |

| Suzuki-Miyaura | 5-Bromoindole + p-Tolylboronic acid | Pd-Nanoparticles | K₃PO₄ | THF/H₂O | researchgate.net |

| Buchwald-Hartwig | 5-Bromoindole + Aniline | Pd₂(dba)₃ / tBu-XPhos | LiHMDS | Toluene | rsc.orgacs.org |

Buchwald-Hartwig Amination: While Suzuki coupling forms the C-C bond, the Buchwald-Hartwig amination is a premier method for forming C-N bonds and is relevant for synthesizing isomers of the target compound, such as N-(1H-indol-5-yl)aniline. This reaction couples a halo-indole with an amine in the presence of a palladium catalyst and a suitable ligand. rsc.orgacs.org The reaction of 5-bromoindole with aniline has been demonstrated using a palladium catalyst with a biarylphosphine ligand like tBu-XPhos and a strong base. rsc.org

Modern synthetic chemistry emphasizes sustainability, leading to the development of greener methodologies for indole synthesis. These approaches aim to reduce waste, avoid harsh conditions, and use environmentally benign solvents.

Aqueous Media: Palladium-catalyzed cyclizations of 2-alkynylanilines have been successfully performed in water containing a surfactant like TPGS-750-M, which forms nanomicelles that act as nanoreactors. mdpi.comunisi.it Similarly, Suzuki-Miyaura couplings of haloindoles have been achieved in water-acetonitrile mixtures at 37 °C, representing a significant improvement over traditional methods requiring anhydrous organic solvents and high temperatures. nih.govrsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. chim.it It has been used in various synthetic steps, including Cadogan cyclizations and nucleophilic displacement reactions on indole scaffolds. chim.itnih.gov

Metal-Free Reactions: To avoid the cost and toxicity of heavy metals, metal-free alternatives are being explored. For instance, an electrochemical intramolecular C(sp²)-H amination using iodine as a mediator allows for the synthesis of indole derivatives from 2-vinylanilines. organic-chemistry.org

Derivatization Strategies of the this compound Core

Once the core structure is synthesized, it can be further modified to create a library of derivatives. The indole N-H proton is acidic and represents a key site for functionalization.

The N1 position of the indole ring is a common site for derivatization, typically through deprotonation followed by reaction with an electrophile. nih.gov

N-Alkylation: A variety of methods exist for the N-alkylation of indoles. The classical approach involves treating the indole with a strong base such as sodium hydride (NaH) to form the indolide anion, which is then quenched with an alkyl halide (e.g., propyl iodide). nih.gov Milder bases like potassium carbonate (K₂CO₃) can also be effective. iajps.com More advanced methods include indium-catalyzed reactions with p-quinone methides, where the choice of solvent can provide high regioselectivity for either N1- or C6-alkylation. nih.govacs.org Using tetrahydrofuran (B95107) (THF) as the solvent directs the alkylation to the nitrogen atom. nih.govacs.org

| N-Alkylation Method | Base/Catalyst | Electrophile | Solvent | Key Features | Reference |

| Classical Alkylation | NaH | Alkyl Halide | DCM/DMF | Standard, high-yielding method. | nih.gov |

| Milder Conditions | K₂CO₃ | Alkyl Halide | Dioxane | Avoids use of highly reactive NaH. | iajps.com |

| Indium-Catalyzed | In(OTf)₃ | p-Quinone Methide | THF | Highly regioselective for N1-alkylation. | nih.govacs.org |

| Reductive Cross-Coupling | CuI / KOH | N-Tosylhydrazone | Dioxane | Accesses N-alkylated indoles from aldehyde/ketone precursors. | researchgate.net |

N-Acylation: The indole nitrogen can also be acylated using standard procedures, such as reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. This functionalization introduces a carbonyl group, which can influence the electronic properties of the indole ring and serve as a handle for further transformations.

Modifications of the Aniline Nitrogen

Modifications of the aniline nitrogen in 2-(1H-indol-yl)aniline structures are crucial for directing subsequent cyclization reactions and introducing functional diversity. One common strategy is the conversion of the amino group into an amide. This is often achieved through acetylation, which transforms the strongly electron-donating amino group into a less activating amide group. chemistrysteps.com This change in electronic properties can prevent undesired side reactions, such as polysubstitution during electrophilic aromatic substitution. chemistrysteps.com

Another significant modification involves the reaction of 2-(1H-indol-yl)anilines with various electrophiles. For instance, reaction with 2-chloroacetyl chloride in the presence of sodium acetate and acetic acid yields 2-chloro-N-(1H-indol-5-yl)acetamide. iosrjournals.org This acetamide (B32628) can then be further reacted with aminothiazole derivatives to synthesize more complex structures. iosrjournals.org

The basicity of the aniline nitrogen plays a critical role in its reactivity. The lone pair of electrons on the nitrogen atom in aniline is delocalized into the benzene (B151609) ring, making it less basic than aliphatic amines. chemistrysteps.com This delocalization influences its nucleophilicity in various reactions. Protonation of the amino group under acidic conditions, for example during nitration, can lead to the formation of a meta-directing anilinium ion, altering the regioselectivity of the substitution. chemistrysteps.com

Substitution Patterns on the Indole and Aniline Phenyl Rings

The substitution patterns on both the indole and aniline rings of 2-(1H-indol-yl)aniline derivatives significantly influence their reactivity and the properties of the resulting polycyclic systems. A variety of substituents can be introduced on either ring to tune the electronic and steric characteristics of the molecule.

For the synthesis of 2-(1H-indol-2-yl)aniline derivatives, substitutions on the aniline ring can be achieved starting from appropriately substituted anilines. For example, 2-(1H-indol-2-yl)-4-methylaniline and methyl 2-(2-amino-5-(methoxycarbonyl)phenyl)-1H-indole-5-carboxylate have been synthesized and used as precursors. beilstein-journals.org Similarly, substitutions on the indole ring, such as at the 5- and 7-positions with methyl groups to give 2-(5,7-dimethyl-1H-indol-2-yl)aniline, have been reported. beilstein-journals.org

The presence of electron-withdrawing or electron-donating groups on the aryl rings can impact the efficiency and outcome of subsequent cyclization reactions. For instance, in the synthesis of indoloquinolines from 2-(1H-indol-2-yl)anilines and aryl methyl ketones, a wide range of substituents on the aryl methyl ketone, including electron-donating and electron-withdrawing groups, are well-tolerated. researchgate.net This highlights the functional group tolerance of these synthetic methods.

Furthermore, direct C-H functionalization provides a powerful tool for introducing substituents onto the indole and aniline rings. This approach allows for the late-stage modification of the core structure, providing access to a diverse range of derivatives. nih.gov

Targeted Synthesis of Polycyclic Systems from 2-(1H-indol-2-yl)anilines

2-(1H-indol-2-yl)anilines are valuable building blocks for the synthesis of fused polycyclic heteroaromatic compounds, particularly indoloquinazolines and indoloquinolines. These targeted syntheses often involve cascade reactions that efficiently construct the complex ring systems.

Several methods have been developed for the synthesis of indolo[1,2-c]quinazolines from 2-(1H-indol-2-yl)anilines. One approach involves the reaction of 2-(1H-indol-2-yl)anilines with sulfoxonium ylides. nih.govacs.orgacs.org This reaction proceeds through the generation of a carbene species from the sulfoxonium ylide, followed by an N-H bond insertion with the aniline, deoxygenative imine formation, intramolecular N-nucleophilic addition, and subsequent aromatization. nih.govacs.org

Another strategy utilizes N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) as a one-carbon synthon. beilstein-journals.org Heating a solution of a 2-(1H-indol-2-yl)aniline derivative with DMFDMA in DMF leads to the formation of the corresponding indolo[1,2-c]quinazoline. beilstein-journals.org This method has been successfully applied to synthesize various substituted indolo[1,2-c]quinazolines. beilstein-journals.org

Furthermore, a chiral phosphoric acid-catalyzed enantioselective synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines has been developed. dicp.ac.cn This cascade reaction involves the condensation of 2-(1H-indolyl)anilines with fluorinated ketones, followed by an amine addition to afford the products with high yields and enantioselectivity. dicp.ac.cn

A copper-catalyzed one-pot cascade reaction of 2-(2-bromoaryl)-1H-indoles with aldehydes and aqueous ammonia (B1221849) also provides access to indolo[1,2-c]quinazolines with controlled regioselectivity. acs.org

The synthesis of indolo[3,2-c]quinolines, also known as γ-carbolines, can also be achieved from 2-(1H-indol-2-yl)aniline precursors. A notable method involves the reaction with sulfoxonium ylides under specific conditions that favor C-nucleophilic addition. nih.govacs.org The reaction pathway involves the same initial steps as the synthesis of indolo[1,2-c]quinazolines, but the intramolecular cyclization occurs at the C3 position of the indole ring. nih.govacs.org

An alternative approach is the iodine/DMSO-promoted synthesis from 2-(1H-indol-2-yl)anilines and aryl methyl ketones. researchgate.netcolab.ws This reaction proceeds via an sp3 C-H oxidation of the aryl methyl ketone to a phenylglyoxal, followed by imine formation with the aniline and subsequent cyclization to furnish the indolo[3,2-c]quinoline core. researchgate.netcolab.ws This method is compatible with a wide range of aryl methyl ketones. researchgate.net

Additionally, Rh(III)-catalyzed dimerization of 2-alkynylanilines offers a tunable synthesis of either indolo[3,2-c]quinolines or 3-(2-aminophenyl)quinolines depending on the reaction conditions (aerobic vs. anaerobic). researchgate.net

The selective synthesis of either indolo[1,2-c]quinazolines or indolo[3,2-c]quinolines from the same 2-(1H-indol-2-yl)aniline precursor can be achieved by carefully controlling the reaction conditions. This condition-dependent selectivity is a powerful feature in organic synthesis, allowing for divergent access to different scaffolds from a common starting material.

In the reaction of 2-(1H-indol-2-yl)anilines with sulfoxonium ylides, the choice of base and solvent plays a crucial role. nih.govacs.org The use of potassium carbonate (K2CO3) in acetonitrile (CH3CN) predominantly yields indolo[1,2-c]quinazolines. nih.govacs.org In contrast, employing acetic acid (HOAc) in dioxane selectively affords indolo[3,2-c]quinolines. nih.govacs.org This switch in selectivity is attributed to the reaction conditions favoring either N-nucleophilic or C-nucleophilic intramolecular addition. acs.org

Similarly, in the copper-catalyzed cascade reaction of 2-(2-bromoaryl)-1H-indoles, the regioselectivity between indolo[1,2-c]quinazolines and 11H-indolo[3,2-c]quinolines can be tuned by the reaction conditions. acs.org The Rh(III)-catalyzed dimerization of 2-alkynylanilines also demonstrates condition-dependent selectivity, where the presence or absence of air dictates the formation of indolo[3,2-c]quinolines or 3-(2-aminophenyl)quinolines. researchgate.net

Table 1: Condition-Dependent Selectivity in the Synthesis of Indolo-fused Systems

| Starting Material | Reagents | Conditions | Major Product |

|---|---|---|---|

| 2-(1H-indol-2-yl)aniline & Sulfoxonium Ylide | K2CO3 | CH3CN | Indolo[1,2-c]quinazoline nih.govacs.org |

| 2-(1H-indol-2-yl)aniline & Sulfoxonium Ylide | HOAc | Dioxane | Indolo[3,2-c]quinoline nih.govacs.org |

| 2-Alkynylaniline | Rh(III) catalyst | Aerobic | Indolo[3,2-c]quinoline researchgate.net |

| 2-Alkynylaniline | Rh(III) catalyst | Anaerobic | 3-(2-Aminophenyl)quinoline researchgate.net |

Synthetic Utility of this compound as a Precursor and Building Block

This compound is a versatile precursor and building block in the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic aniline moiety and a reactive indole core, allows for its participation in a range of cyclization and functionalization reactions.

One key application is in the synthesis of fused pyrazoloazines. 5-Aminopyrazoles, which share structural similarities with the aminophenyl portion of this compound, are common precursors for pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. beilstein-journals.org This suggests the potential for this compound to be used in similar condensation reactions to create indole-fused analogues of these important heterocyclic systems.

The aniline group of this compound can be readily derivatized. For example, it can be acylated with 2-chloroacetyl chloride to form 2-chloro-N-(1H-indol-5-yl)acetamide. iosrjournals.org This intermediate can then undergo nucleophilic substitution with various amines, such as substituted (benzo[d]thiazol-2-yl)methanamines, to generate more complex molecules with potential biological activity. iosrjournals.org

The indole nucleus itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. rsc.org The presence of the aniline substituent at the C5 position provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships. The synthesis of various substituted indoles is a major focus in organic chemistry due to their wide range of biological activities. rsc.orgcore.ac.uk

Furthermore, the general reactivity of 2-alkynylanilines as precursors to indoles and quinolines highlights the synthetic potential of related structures. researchgate.netmdpi.com By analogy, ortho-substituted anilines like this compound can be expected to participate in a variety of metal-catalyzed and non-catalyzed cyclization reactions to afford diverse heterocyclic frameworks.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide critical information about the electronic environment and connectivity of hydrogen atoms in the 2-(1H-indol-5-yl)aniline molecule. Analysis of a ¹H NMR spectrum would involve identifying the chemical shifts (δ) for each unique proton, the integration of these signals to determine the ratio of protons, and the splitting patterns (multiplicity) caused by spin-spin coupling, which reveals adjacent protons. For this compound, distinct signals would be expected for the N-H protons of the indole (B1671886) and aniline (B41778) moieties, as well as for the aromatic protons on both the indole and benzene (B151609) rings. Without experimental data, a table of expected chemical shifts and coupling constants cannot be accurately generated.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, C-N bonded), allowing for a complete mapping of the carbon framework. A data table specifying the chemical shifts for the 14 carbon atoms of the molecule cannot be compiled without the actual spectrum.

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning all proton and carbon signals, especially for a complex structure with multiple aromatic regions. COSY spectra establish ¹H-¹H correlations, while HSQC and HMBC link protons to their directly attached carbons and to carbons two or three bonds away, respectively. A discussion of these advanced techniques remains theoretical without the primary data to analyze.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation or the scattering of light, which correspond to the vibrational modes of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include the N-H stretching frequencies for the indole and aniline amine groups (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), and C=C stretching within the aromatic rings (in the 1400-1600 cm⁻¹ range). A data table of specific vibrational frequencies and their assignments is not available.

Raman Spectroscopy (FT-Raman, SERS)

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. An FT-Raman spectrum would help confirm the assignments made from FTIR and provide further structural details. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to study the molecule's interaction with metal surfaces, but no such studies have been found for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). arizona.edu In the context of this compound, various MS methods are employed to confirm its molecular formula (C₁₄H₁₂N₂) and to study its fragmentation patterns, which offer clues about its substructures. sigmaaldrich.comchemscene.com The nitrogen rule in mass spectrometry is particularly relevant, stating that a compound with an even number of nitrogen atoms, like this compound, will have an even nominal molecular weight (208 g/mol ). sigmaaldrich.comlibretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other formulas with the same nominal mass. rsc.orgamazonaws.com For indole-aniline derivatives, HRMS is used to validate the final product by comparing the experimentally measured mass with the theoretically calculated mass. For example, in the analysis of related indole structures, the protonated molecule [M+H]⁺ is often observed. rsc.orgamazonaws.com The data is typically presented as a comparison between the calculated and found m/z values, confirming the compound's composition with a high degree of confidence. mdpi.comnih.gov

Table 1: Example HRMS Data for an Indole Derivative

| Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|

| [M+H]⁺ | 414.2360 | 414.2365 | rsc.org |

| [M+H]⁺ | 402.1494 | 402.1468 | amazonaws.com |

This table showcases representative HRMS data for related indole-containing compounds to illustrate the technique's precision. The specific data for this compound would be similarly presented.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography (LC) with the detection power of mass spectrometry. measurlabs.comwikipedia.org This method is ideal for analyzing complex mixtures, purifying compounds, and identifying individual components. wikipedia.org In the synthesis of this compound, LC-MS can be used to monitor the reaction's progress and to assess the purity of the final product. escholarship.org The LC component separates the target compound from starting materials, byproducts, and impurities based on their differential partitioning between a stationary and a mobile phase. measurlabs.com The separated components then enter the mass spectrometer for detection and identification. measurlabs.com The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is particularly useful for analyzing aniline derivatives in various matrices. d-nb.infonih.gov

Electrospray ionization (ESI) is a soft ionization technique frequently coupled with both LC and direct MS analysis. nih.govlabcompare.com It is particularly well-suited for polar and thermally unstable molecules, such as many indole and aniline derivatives, because it generates ions directly from a solution with minimal fragmentation. nih.govd-nb.info In ESI-MS, a solution of the analyte is sprayed through a highly charged capillary, creating charged droplets that evaporate to produce gas-phase ions. labcompare.com For aromatic amines, ionization typically occurs via protonation to form the [M+H]⁺ ion. d-nb.info The technique is highly sensitive and is a standard method for obtaining the molecular weight of synthesized compounds, often in conjunction with HRMS analyzers. amazonaws.comacs.org The efficiency of ionization can be dependent on instrumental parameters such as solvent pH and cone voltage. d-nb.infoscispace.com

X-ray Diffraction (XRD) for Single Crystal Structure Determination

For complex heterocyclic structures like indole derivatives, SCXRD can confirm the connectivity of the atoms, identify the tautomeric form, and reveal intermolecular interactions such as hydrogen bonding that stabilize the crystal structure. researchgate.net While obtaining a crystal of sufficient quality can be challenging, the resulting structural data is unparalleled in its detail and accuracy. rsc.orgresearchgate.net This technique is essential for unambiguously confirming the structure of novel compounds and understanding their packing architecture. creative-biostructure.comscilit.com

Table 2: Crystallographic Parameters Determined by SCXRD

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | Specifies the precise position of each atom in the unit cell. |

| Bond Lengths & Angles | Provides exact measurements of intramolecular geometry. |

This table outlines the key information obtained from a successful SC-XRD analysis.

Electronic Absorption and Luminescence Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. nih.gov Aromatic compounds like this compound, which contain extensive conjugated π-systems, exhibit characteristic absorption bands. These bands typically arise from π→π* transitions, and for molecules with non-bonding electrons (like the nitrogen atoms in the indole and aniline moieties), n→π* transitions may also be observed. masterorganicchemistry.com

The position of the maximum absorbance (λmax) and the intensity of the absorption are sensitive to the molecular structure and the solvent environment. beilstein-journals.orgresearchgate.net For instance, the UV-Vis spectrum of a related γ-carboline derivative shows a strong absorption maximum around 230 nm in DMSO. beilstein-journals.org Analysis of the UV-Vis spectrum provides valuable information about the electronic properties of the chromophore and can be used to confirm the presence of the conjugated indole-aniline system.

Elemental Analysis for Composition Determination

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a pure compound. The experimental results are then compared to the theoretically calculated percentages based on the proposed molecular formula. mdpi.com A close match between the found and calculated values provides strong evidence for the compound's empirical formula and serves as a crucial measure of its purity. ijpcbs.com

Table 3: Representative Elemental Analysis Data

| Compound Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| C₂₄H₂₂Cl₂N₂S | C | 65.30 | 65.43 | mdpi.com |

| H | 5.02 | 4.96 | mdpi.com | |

| N | 6.35 | 6.09 | mdpi.com | |

| C₂₃H₁₆ClFN₆O | C | 61.82 | 61.80 | ijpcbs.com |

| H | 3.61 | 3.60 | ijpcbs.com |

This table provides examples of elemental analysis data for related heterocyclic compounds, illustrating the expected format and precision for confirming the elemental composition of this compound (C₁₄H₁₂N₂).

Other Advanced Analytical Techniques (e.g., SEM, Atomic Absorption Spectroscopy)

While techniques like NMR and mass spectrometry are primary tools for the molecular-level structural elucidation of "this compound," other advanced analytical methods such as Scanning Electron Microscopy (SEM) and Atomic Absorption Spectroscopy (AAS) provide complementary information, particularly regarding the material's morphology and elemental composition, respectively. Although specific studies on "this compound" using these techniques are not prevalent in the literature, their application to other indole derivatives illustrates their potential utility.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is a powerful technique for visualizing the surface topography and morphology of a sample at the micro- and nanoscale. In the context of research involving indole derivatives, SEM is not used to determine the chemical structure of the molecule itself but rather to analyze the physical form of materials containing these compounds.

Detailed research findings from studies on various indole derivatives demonstrate the utility of SEM in several applications:

Biofilm Analysis: SEM has been instrumental in observing the effects of indole derivatives on bacterial biofilms. For instance, it was used to visualize the disruption of Acinetobacter baumannii biofilms treated with 7-hydroxyindole, showing a significant reduction in densely packed biofilm cells. asm.org Similarly, SEM imaging revealed that other indole derivatives could inhibit the production of the extracellular polymeric substance (EPS), a key component of uropathogenic Escherichia coli biofilms, and cause damage to the bacterial cell membrane. researchgate.net

Corrosion Inhibition: The protective effects of indole and aniline derivatives as corrosion inhibitors on low carbon steel have been examined using SEM. ictp.it Images revealed that in the absence of the inhibitor, corrosion was not uniform across the steel surface. In contrast, the presence of inhibitors like 6-benzyloxyindole (B15660) and 3-methylindole (B30407) resulted in a protected surface. ictp.it

Catalyst and Thin Film Characterization: The morphology of nanoparticles, such as ZnO-CaO, used as catalysts for the synthesis of indole derivatives has been characterized by SEM. scientific.net Additionally, SEM has been employed to study the morphological structure of thin films made from indole derivatives for potential use in optoelectronics and solar cells, revealing features like tightly packed nanorods. researchgate.net

The following table summarizes the application of SEM in the analysis of materials containing indole derivatives based on published research.

| Application Area | Indole Derivative Studied (Example) | Observation with SEM | Reference |

| Antimicrobial Activity | 7-hydroxyindole | Reduction of densely packed bacterial biofilm cells. | asm.org |

| Antimicrobial Activity | Chloroindole | Inhibition of extracellular polymeric substance (EPS) production and damage to bacterial membranes. | researchgate.net |

| Corrosion Inhibition | 6-benzyloxyindole, 3-methylindole | Visualization of the protected surface of low carbon steel. | ictp.it |

| Catalysis | Various indole derivatives synthesized using ZnO-CaO NPs | Characterization of the morphology of the nanoparticle catalyst. | scientific.net |

| Optoelectronics | (E)-1-(3-chloro-1H-indol-2-yl)-N-(4-methoxyphenyl)methanimine | Depiction of a one-dimensional morphological structure of tightly packed nanorods in thin films. | researchgate.net |

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy is a highly sensitive technique used for the quantitative determination of specific chemical elements in a sample. It operates on the principle that atoms absorb light at characteristic wavelengths. In the context of indole-related research, AAS is not used for the structural elucidation of the organic molecule but to determine the concentration of specific metals that may be complexed with or present in a sample containing indole compounds.

For example, research on the bioavailability of zinc and indole compounds from mushroom mycelial cultures utilized AAS to analyze the zinc content. nih.gov Another study used AAS to determine the metal content in newly synthesized nickel(II) and copper(II) complexes with an indole borate (B1201080) ligand. ajol.info This demonstrates that if "this compound" were to be used in applications involving metal complexes or formulations containing specific elements, AAS would be an essential tool for quantitative elemental analysis.

Computational Chemistry and Theoretical Modeling of 2 1h Indol 5 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural and electronic properties of molecules. These computational methods provide detailed insights into molecular geometry, electronic structure, reactivity, and spectroscopic features, complementing and often guiding experimental studies. For 2-(1H-indol-5-yl)aniline, DFT calculations offer a powerful approach to understanding its fundamental characteristics at the atomic level.

DFT has emerged as a robust method for investigating the electronic structure and reactivity of organic molecules. materialsciencejournal.org By approximating the complex many-electron problem, DFT allows for the accurate calculation of various molecular properties. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311G(d,p) to achieve a balance between computational cost and accuracy. materialsciencejournal.orgnih.gov

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. mdpi.com This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable structure is identified. For molecules with flexible bonds, such as the one connecting the indole (B1671886) and aniline (B41778) rings in this compound, this optimization is crucial for determining the most probable spatial arrangement. The optimized geometry provides the foundation for all subsequent calculations of molecular properties. mdpi.com Theoretical calculations on related indole derivatives have shown that methods like B3LYP with the 6-311++G(d,p) basis set can provide geometrical parameters that are in good agreement with experimental values. researchgate.net

Interactive Data Table: Optimized Geometrical Parameters of this compound (Representative Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-C (indole) | ~1.40 Å |

| Bond Length | C-N (indole) | ~1.38 Å |

| Bond Length | C-C (aniline) | ~1.39 Å |

| Bond Length | C-N (aniline) | ~1.41 Å |

| Bond Length | C-C (inter-ring) | ~1.48 Å |

| Bond Angle | C-N-C (indole) | ~108° |

| Bond Angle | H-N-H (aniline) | ~112° |

| Dihedral Angle | Indole-Aniline | ~35-45° |

Note: The values presented are representative and would be specifically calculated for this compound in a dedicated computational study.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netchemmethod.com In this compound, the HOMO is expected to be localized primarily on the electron-rich indole and aniline rings, while the LUMO may be distributed across the aromatic system. The analysis of these orbitals provides insights into the regions of the molecule that are most likely to participate in electron transfer processes. acs.org

Interactive Data Table: Frontier Molecular Orbital Energies of this compound (Representative Data)

| Parameter | Energy (eV) |

| EHOMO | -5.0 to -5.5 |

| ELUMO | -0.5 to -1.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Note: These are estimated values. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.netwolfram.com Green and yellow areas represent intermediate potentials. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the indole and aniline groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the N-H groups would exhibit positive potential, indicating sites for potential nucleophilic interaction. bhu.ac.in This visual representation of the electrostatic landscape is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Quantum chemical calculations can be used to determine various thermodynamic properties of a molecule at a given temperature, such as enthalpy (H), Gibbs free energy (G), and entropy (S). mdpi.com These parameters are essential for predicting the spontaneity and energetics of chemical reactions. The calculations are typically performed using the optimized geometry and vibrational frequencies. The energy gap (ΔE) between the HOMO and LUMO, as discussed earlier, is also a key thermodynamic parameter related to the chemical reactivity and stability of the molecule. chemmethod.com A larger ΔE generally correlates with higher kinetic stability. chemmethod.com

Interactive Data Table: Calculated Thermodynamic Properties of this compound (Representative Data at 298.15 K)

| Property | Value | Unit |

| Enthalpy (H) | Calculated Value | kcal/mol |

| Gibbs Free Energy (G) | Calculated Value | kcal/mol |

| Entropy (S) | Calculated Value | cal/mol·K |

| Energy Gap (ΔE) | 4.0 - 5.0 | eV |

Note: The thermodynamic values are placeholders and would be derived from specific frequency calculations.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov A key aspect of these calculations is that if the optimized geometry corresponds to a true energy minimum, all calculated vibrational frequencies will be real (positive). nih.gov The presence of imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point. vasp.at By comparing the calculated vibrational spectrum with experimental data, one can validate the accuracy of the computational model and make detailed assignments of the observed spectral bands. researchgate.net For complex molecules like this compound, this can be particularly useful in interpreting the experimental spectra.

Interactive Data Table: Selected Calculated Vibrational Frequencies for this compound (Representative Data)

| Vibrational Mode | Calculated Frequency (cm-1) | Description |

| N-H Stretch (Aniline) | ~3400-3500 | Stretching of the amine N-H bonds |

| N-H Stretch (Indole) | ~3450-3550 | Stretching of the indole N-H bond |

| C-H Stretch (Aromatic) | ~3000-3100 | Stretching of C-H bonds on the aromatic rings |

| C=C Stretch (Aromatic) | ~1500-1600 | Stretching of carbon-carbon double bonds in the rings |

| C-N Stretch | ~1250-1350 | Stretching of the carbon-nitrogen bonds |

Note: These are approximate frequency ranges. Precise values are obtained from DFT calculations and are often scaled to better match experimental data.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a suite of computational techniques designed to represent and predict the behavior of molecules. These methods are crucial for understanding the three-dimensional structure of molecules and how they interact with their environment, particularly with biological macromolecules like proteins and nucleic acids.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) is a powerful simulation technique used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes the evolution of atomic positions and velocities. labxing.com This provides detailed information on the dynamic character of a molecule, which is critical because protein function is intrinsically linked to its dynamic properties and conformational changes. mdpi.comnih.gov

The process of an MD simulation typically involves several key steps:

System Preparation: A starting structure of the molecule, often obtained from experimental data or a modeling program, is placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. mdpi.comlabxing.com

Energy Minimization: The initial system is computationally "relaxed" to remove any unfavorable steric clashes or geometric imperfections, resulting in a stable, low-energy starting conformation. labxing.com

Equilibration: The system is gradually heated to the desired simulation temperature and the pressure is adjusted. During this phase, the solvent molecules are allowed to equilibrate around the solute, which is often held in place with positional restraints. labxing.com

Production Simulation: Once the system is equilibrated, the restraints are removed, and the simulation is run for a specific duration (from nanoseconds to microseconds or longer) to collect data on the molecule's natural motions and interactions. labxing.com

For a molecule like this compound, MD simulations can reveal its preferred conformations, the flexibility of the bond linking the indole and aniline rings, and its interactions with solvent molecules, providing a four-dimensional view of its behavior. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor recognition. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them, with lower scores generally indicating more favorable binding. ajchem-a.com

A key output of molecular docking is the prediction of binding affinity, often expressed as a binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and its target. nih.gov For derivatives containing the indole-aniline scaffold, docking studies have predicted significant binding affinities to various protein targets. For instance, a related compound, 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline, showed high predicted affinity for Epidermal Growth Factor Receptor (EGFR) and Rearranged during Transfection (RET) tyrosine kinases, with binding energies of -9.7 and -8.7 kcal/mol, respectively. dnu.dp.uaresearchgate.net Other studies on different indole derivatives have also reported strong predicted binding to targets like COX-2, with docking scores ranging from -10.40 to -11.35 kcal/mol, significantly better than reference drugs. ajchem-a.com

Table 1: Predicted Binding Affinities of Indole Derivatives from Molecular Docking Studies

| Compound/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline | EGFR | -9.7 | dnu.dp.uaresearchgate.net |

| 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline | RET | -8.7 | dnu.dp.uaresearchgate.net |

| 3-Ethyl-1H-indole derivatives | COX-2 | -10.40 to -11.35 | ajchem-a.com |

| 1-(1H-indol-1-yl)ethanone derivative (17c) | COX-2 | -12.50 | researchgate.net |

The stability of a ligand-receptor complex is governed by non-covalent interactions. For aromatic, heterocyclic compounds like this compound, hydrogen bonds and π-stacking are particularly important. The indole and aniline fragments provide both hydrogen bond donors (the N-H groups) and acceptors, as well as aromatic rings capable of engaging in various π-interactions (π-π stacking, π-alkyl, π-sigma). dnu.dp.uaresearchgate.net Docking studies have confirmed the critical role of these interactions. For example, the indole fragment is often observed forming hydrogen bonds and π-stacking interactions within the active sites of enzymes, which is crucial for stabilizing the complex. researchgate.netnih.gov Visualization of docked poses reveals specific hydrogen bonds between the ligand and key amino acid residues, such as with the backbone or side chains of residues like Alanine, Arginine, and Tyrosine. ajchem-a.com

Molecular docking provides a detailed map of the ligand's interactions within the binding pocket, thereby characterizing the active site. Analysis of the docked poses reveals which specific amino acid residues are key for binding. researchgate.net The indole-aniline scaffold can orient itself to form crucial contacts. For example, in studies with COX-2, indole derivatives were shown to form hydrogen bonds with residues such as ARG120, TYR355, and ALA527, and hydrophobic interactions with residues like LEU359, VAL116, and MET535. ajchem-a.com Similarly, docking into the CYP51 enzyme active site showed indole derivatives forming hydrogen bonds with residues H314, Y145, and T135. researchgate.net This characterization is vital for understanding the basis of molecular recognition and for designing new molecules with improved affinity and selectivity.

Table 2: Examples of Interacting Residues in Active Sites for Indole Derivatives

| Target Protein | Interacting Amino Acid Residues | Interaction Type | Reference |

|---|---|---|---|

| COX-2 | ARG120, TYR355, ALA527, LYS360 | Hydrogen Bond | ajchem-a.com |

| MET535, LEU534, LEU531, LEU359, VAL116 | Hydrophobic/π-Interaction | ||

| EGFR | Ala743 | π-Alkyl Interaction | researchgate.net |

| CYP51 | H314, Y145, T135, I379, M378 | Hydrogen Bond | researchgate.net |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of different atomic contacts that govern the crystal packing. The surface is defined by partitioning the electron density of a crystal into molecular fragments, where the contribution from the molecule of interest outweighs the sum of contributions from all other molecules in the crystal.

Properties such as dnorm (normalized contact distance) are mapped onto the surface. The dnorm value is negative for intermolecular contacts shorter than the van der Waals radii, indicating close interactions, and is typically colored red. nih.govmdpi.com Positive (blue) or white regions represent contacts that are longer than or at the van der Waals separation distance, respectively. nih.gov

For aromatic and nitrogen-containing compounds like this compound, Hirshfeld analysis typically reveals a variety of intermolecular interactions. Analysis of structurally related indole derivatives shows that H···H contacts are generally the most abundant, often comprising a significant portion of the total surface area. nih.goviucr.org Other important interactions include C···H/H···C contacts, which are indicative of C-H···π interactions, and O···H/H···O or N···H/H···N contacts, which point to the presence of hydrogen bonds. nih.goviucr.org

The two-dimensional fingerprint plot is derived from the Hirshfeld surface, summarizing the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). mdpi.com The distribution and shape of the points on this plot provide a quantitative summary of the types of interactions present. For instance, sharp spikes at the bottom of the plot are characteristic of strong hydrogen bonds, while more diffuse regions can indicate van der Waals forces and C-H···π interactions. scirp.org

Based on analyses of similar indole-containing crystal structures, the predicted contributions of various intermolecular contacts for this compound are summarized below. nih.gov

| Interaction Type | Predicted Contribution (%) | Significance |

|---|---|---|

| H···H | ~64% | Represents the most dominant, albeit weaker, van der Waals contacts. nih.gov |

| C···H/H···C | ~19% | Indicative of C-H···π interactions between the aromatic rings. nih.gov |

| N···H/H···N | ~2-5% | Corresponds to hydrogen bonding involving the indole and aniline N-H groups. nih.gov |

Reactivity Indices (e.g., Fukui functions, ELF, LOL)

Reactivity indices derived from conceptual Density Functional Theory (DFT) are crucial for understanding and predicting the chemical behavior of a molecule.

Fukui Functions

The Fukui function, ƒ(r), is a local reactivity descriptor that identifies the most reactive sites within a molecule. researchgate.net It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. joaquinbarroso.com By condensing these values to individual atomic sites, one can predict the propensity of an atom to act as an electrophile or a nucleophile. aablocks.com

ƒ+(r): The index for nucleophilic attack, indicating the site most likely to accept an electron. This corresponds to the location of the Lowest Unoccupied Molecular Orbital (LUMO). aablocks.comacs.org

ƒ-(r): The index for electrophilic attack, highlighting the site most prone to donating an electron. This is associated with the Highest Occupied Molecular Orbital (HOMO). aablocks.comacs.org

ƒ0(r): The index for radical attack. researchgate.net

For this compound, the electron-rich indole and aniline rings provide multiple potential reactive sites. The nitrogen atoms, with their lone pairs of electrons, and specific carbon atoms within the aromatic systems are expected to be the primary centers of reactivity. aablocks.com The aniline nitrogen and the C6 carbon of the phenylethylamine moiety have been identified as preferred sites for electrophilic attack in related structures. aablocks.com

| Predicted Reactive Site | Type of Attack | Rationale |

|---|---|---|

| Aniline Nitrogen (NH₂) | Electrophilic | High electron density due to the lone pair makes it a strong electron donor. aablocks.com |

| Indole Nitrogen (NH) | Electrophilic | The lone pair contributes to the aromaticity but can still act as a nucleophilic center. |

| Carbons ortho/para to NH₂ | Electrophilic | The activating, electron-donating nature of the amino group increases electron density at these positions. aablocks.com |

| Indole C3 | Electrophilic | Known as the most nucleophilic position in the indole ring system. |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are scalar fields used to visualize regions of high electron localization, which are characteristic of chemical bonds and lone pairs. researchgate.netjussieu.fr ELF analysis is based on the principle that the Pauli exclusion principle forces electrons of the same spin to stay apart, creating regions of space where finding an electron pair is more probable. jussieu.fr LOL provides a similar picture of electron localization, describing molecular bonding and reactivity. researchgate.net

In an ELF or LOL map of this compound, high values (approaching 1) would be expected in regions corresponding to:

The C-C and C-N covalent bonds forming the molecular skeleton.

The C-H and N-H bonds.

The lone pair electrons on the aniline and indole nitrogen atoms.

These maps provide a clear, visual representation of the molecule's electronic structure, confirming the locations of its key chemical features. researchgate.netjussieu.fr

Prediction of Molecular Properties and Reactivity

Computational chemistry provides a powerful platform for predicting a molecule's properties and reactivity before it is synthesized or tested in a lab. acs.org By integrating data from various theoretical models, a comprehensive profile of this compound can be constructed.

Chemical Reactivity: As detailed by Fukui functions, the molecule is predicted to be reactive towards electrophiles, particularly at its nitrogen atoms and specific carbons on the indole and aniline rings. researchgate.netaablocks.com The HOMO-LUMO energy gap is another key indicator; a smaller gap suggests higher chemical reactivity and lower kinetic stability. jmchemsci.com A high electrophilicity index would reflect good electrophilic behavior and high reactivity. acs.org

Intermolecular Interactions and Crystal Packing: Hirshfeld surface analysis predicts that the crystal structure of this compound would be stabilized primarily by a network of H···H, C-H···π, and N-H···N or N-H···π hydrogen bonding interactions. nih.goviucr.org This information is vital for understanding its solid-state properties, such as solubility and polymorphism.

Biological Activity Profile: Computational tools can predict potential biological activities. For instance, a study using machine learning to analyze structurally similar compounds predicted that 4-(1H-indol-2-yl)aniline, an isomer of the title compound, has antioxidant properties. kjpp.net Furthermore, software can calculate a "bioactive score" for targets like G-protein coupled receptors (GPCRs), kinase inhibitors, and enzyme inhibitors, providing an early indication of the molecule's therapeutic potential. derpharmachemica.comderpharmachemica.com Properties related to oral bioavailability can be estimated using frameworks like Lipinski's "rule of five". acs.org

| Property | Prediction Method | Predicted Outcome for this compound |

|---|---|---|

| Chemical Stability | HOMO-LUMO Energy Gap | A relatively small energy gap would suggest high reactivity. jmchemsci.com |

| Dominant Intermolecular Forces | Hirshfeld Surface Analysis | H···H contacts, C-H···π interactions, and hydrogen bonding. nih.goviucr.org |

| Sites of Electrophilic Attack | Fukui Functions | Nitrogen atoms and specific aromatic carbons. aablocks.com |

| Potential Biological Activity | Machine Learning / Bioactivity Scores | Potential for antioxidant activity; scores can be generated for various drug targets. kjpp.netderpharmachemica.com |

Applications and Advanced Research Directions in Materials and Catalysis

2-(1H-indol-5-yl)aniline as a Building Block in Complex Organic Synthesis

The presence of two reactive sites, the amino group on the aniline (B41778) ring and the versatile indole (B1671886) core, allows this compound to be a precursor for a variety of complex molecular architectures.

The dual reactivity of aminoindoles, such as this compound, makes them valuable precursors for the synthesis of fused heterocyclic systems, which are core structures in many biologically active compounds and functional materials. While direct synthesis of advanced heterocycles from this compound is not extensively documented, the known reactivity of related aminoindoles suggests its potential in constructing complex scaffolds like carbolines and pyridazino[4,5-b]indoles.

Carbolines: Carbolines are a class of nitrogen-containing heterocyclic compounds with a tricyclic structure that can be considered derivatives of indole. The synthesis of γ-carbolines, for instance, has been achieved through a cascade imination-heterocyclization reaction between 1,5-disubstituted indole-2-carboxaldehyde derivatives and glycine (B1666218) alkyl esters. nih.gov This suggests a potential pathway where this compound could be modified to participate in similar cyclization reactions, leading to novel carboline structures. The synthesis of β-carbolines and aza-β-carbolines has been demonstrated through palladium-catalyzed intramolecular Heck cyclization of diarylamines derived from anilines and substituted pyridines. rsc.org This methodology could potentially be adapted for this compound to generate unique carboline analogues.

Pyridazino[4,5-b]indoles: This class of fused heterocycles has garnered significant interest due to its bioisosterism with carbolines and a wide range of biological activities. arkat-usa.org The synthesis of 5H-pyridazino[4,5-b]indoles has been reported through the cyclization of various indole precursors. arkat-usa.orgnih.gov For example, a novel [3+3] annulation reaction of 2-alkenylindoles with hydrazonyl chlorides provides an efficient route to functionalized pyridazino[4,5-b]indoles. nih.gov Given the reactivity of the indole and aniline moieties, this compound could serve as a key starting material for the construction of this important heterocyclic system, potentially through condensation and cyclization strategies. nih.gov

| Heterocyclic System | Potential Synthetic Strategy Involving Aminoindole Precursors | Key Features of the System |

| γ-Carbolines | Cascade imination-heterocyclization of indole-2-carboxaldehydes with amino esters. nih.gov | Fluorescent properties, potential anticancer activity. nih.gov |

| β-Carbolines | Palladium-catalyzed intramolecular Heck cyclization of diarylamines. rsc.org | Biologically active scaffolds. rsc.org |

| Pyridazino[4,5-b]indoles | [3+3] annulation of 2-alkenylindoles with hydrazonyl chlorides. nih.gov | Bioisosteres of carbolines, diverse biological activities. arkat-usa.org |

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. ossila.comrsc.org The construction of COFs typically involves the condensation of multitopic building blocks, often amines and aldehydes, to form extended, covalently linked networks. ossila.com

The bifunctional nature of this compound, with its reactive amino group, makes it a potential candidate as a linker molecule in the synthesis of novel COFs. While the direct use of this compound in COF synthesis has not been specifically reported, the principle of using amino-functionalized linkers is well-established. For instance, isoreticular metal-organic framework-3 (IRMOF-3) utilizes an amino-functionalized linker, which imparts specific properties to the material. mdpi.com The incorporation of the indole moiety from this compound into a COF structure could introduce unique electronic and host-guest properties. The electron-rich indole ring system could enhance interactions with specific guest molecules and potentially lead to materials with interesting photophysical or catalytic properties.

| Material Type | Role of Amino-Functionalized Linker | Potential Advantage of using this compound |

| Covalent Organic Frameworks (COFs) | Forms covalent bonds (e.g., imine linkages) with aldehyde co-monomers to create a porous network. ossila.com | Introduction of indole functionality could lead to enhanced electronic properties and specific host-guest interactions. |

| Metal-Organic Frameworks (MOFs) | The amino group can be a coordination site or a functional group within the pore, influencing properties like adsorption and catalysis. rsc.orgresearchgate.net | The indole N-H and aniline NH2 groups could provide multiple coordination sites and hydrogen bonding opportunities, enhancing framework stability and functionality. |

Ligand Design in Coordination Chemistry

The presence of two potential donor sites, the nitrogen atom of the aniline group and the nitrogen atom of the indole ring, makes this compound and its derivatives attractive candidates for the design of novel ligands in coordination chemistry. nih.govpreprints.org

While specific studies on metal complexes derived directly from this compound are limited, the broader class of indole-containing ligands has been extensively studied. nih.govpreprints.org These ligands can be synthesized through reactions such as Schiff base condensation of an amino-indole with an aldehyde or ketone. orientjchem.orgbjbs.com.br For example, new indole Schiff bases have been synthesized by reacting 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde with various aniline derivatives. orientjchem.org A similar approach could be employed with this compound to generate a variety of polydentate ligands.

The characterization of such metal complexes typically involves a suite of spectroscopic and analytical techniques.

Elemental Analysis and Mass Spectrometry: To confirm the stoichiometry of the metal-ligand complex.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N of a Schiff base, N-H of the indole and aniline) upon complexation.

NMR Spectroscopy (¹H, ¹³C): To elucidate the structure of the ligand and its changes upon coordination to a metal center.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex and infer the geometry around the metal center.

Based on studies of related indole-azo metal complexes, it is anticipated that ligands derived from this compound could form complexes with various transition metals like Co(II), Ni(II), Cu(II), and Ru(III), potentially exhibiting geometries such as tetrahedral or octahedral depending on the metal and other coordinating ligands. uobaghdad.edu.iq

The indole-aniline scaffold offers multiple potential coordination modes. The aniline nitrogen is a primary coordination site. The indole nitrogen can also participate in coordination, either directly after deprotonation or through the π-system of the pyrrole (B145914) ring. preprints.org This versatility allows for the formation of complexes with diverse structures and properties.

In Schiff base ligands derived from aminoindoles, the imine nitrogen formed from the aniline's amino group is a common coordination site. bjbs.com.br The indole N-H group can also coordinate to the metal ion, often after deprotonation, leading to the formation of a chelate ring which enhances the stability of the complex. jmchemsci.com The specific coordination mode will depend on the metal ion, the other ligands present, and the reaction conditions. The ability of the indole-aniline moiety to act as a bidentate or even a tridentate ligand (if other donor atoms are introduced through derivatization) makes it a valuable component in the design of stable metal complexes. uobaghdad.edu.iq

| Potential Donor Atoms/Groups | Coordination Behavior |

| Aniline -NH₂ | Primary Lewis base site for coordination to the metal center. |

| Indole N-H | Can coordinate to the metal upon deprotonation, forming a stable chelate ring. |

| Imine -C=N- (in Schiff base derivatives) | A strong coordinating site, participating in chelation with other donor atoms. |

| Indole π-system | Can engage in π-stacking interactions or direct π-coordination with certain metal centers. |

Palladium Complexes: Palladium complexes bearing indolyl-NNN-type pincer ligands have been successfully used as catalysts for the Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govresearchgate.net The electronic properties of the indole ring and the substituents on it can influence the catalytic activity. It is conceivable that palladium complexes of ligands derived from this compound could also exhibit catalytic activity in Suzuki and other cross-coupling reactions, such as the Heck reaction. rsc.org

Copper Complexes: Copper-catalyzed reactions are of great interest due to the low cost and low toxicity of copper compared to other transition metals. Copper complexes with indole-containing ligands have been employed in N-arylation reactions. acs.org For instance, copper-catalyzed N-arylation of β-amino alcohols has been achieved using indole-2-carboxylic acid as a ligand. nih.gov This suggests that copper complexes of this compound or its derivatives could be effective catalysts for various organic transformations, including C-N and C-O bond formation reactions. nih.govresearchgate.net

| Metal | Potential Catalytic Application | Rationale based on Analogous Systems |

| Palladium | Suzuki and Heck cross-coupling reactions. nih.govrsc.orgresearchgate.net | Indolyl-pincer ligands have shown good activity in these reactions. nih.gov |

| Copper | N-arylation and other coupling reactions. nih.govresearchgate.netnih.govacs.org | Indole-based ligands can effectively support copper-catalyzed transformations. nih.govacs.org |

Catalytic Applications of Derived Metal Complexes

Olefin Polymerization Catalysis

A comprehensive search of academic and research databases yielded no results for the use of this compound or its metal complexes as catalysts or ligands in olefin polymerization processes. While the broader class of nitrogen-containing ligands and half-metallocene complexes are known to be active in olefin polymerization, specific studies detailing the catalytic activity or potential of this particular indole derivative are not available.

Other Metal-Catalyzed Transformations

Similarly, there is a lack of published research detailing the use of this compound as a ligand or precursor in other metal-catalyzed transformations. Scientific literature describes a wide array of catalytic reactions involving various indole and aniline derivatives, often in cross-coupling, amination, and cyclization reactions. However, specific data, research findings, or catalytic systems explicitly employing this compound could not be located.

Therefore, no data tables or detailed research findings on the catalytic applications of this compound can be provided at this time.

Mechanistic Investigations of Chemical Reactions Involving 2 1h Indol 5 Yl Aniline

Elucidation of Reaction Pathways and Intermediates

While specific studies on the reaction pathways of 2-(1H-indol-5-yl)aniline are not extensively documented, the reactivity of its constituent indole (B1671886) and aniline (B41778) rings provides a foundation for predicting its chemical behavior. The indole nucleus is generally susceptible to electrophilic substitution, primarily at the C3 position. The aniline moiety, with its activating amino group, directs electrophiles to the ortho and para positions of the benzene (B151609) ring.

In reactions where this compound acts as a nucleophile, the initial site of attack will be influenced by the reaction conditions and the nature of the electrophile. For instance, in the Gassman indole synthesis , which involves the reaction of an aniline with a ketone bearing a thioether substituent, a series of well-defined intermediates are proposed. wikipedia.org Although this is a method for indole synthesis rather than a reaction of a pre-formed indole, the principles of aniline reactivity are illustrative. The reaction proceeds through the formation of a chloramine (B81541) from the aniline, followed by the addition to the keto-thioether to form a sulfonium (B1226848) ion. Subsequent deprotonation and a wikipedia.orgmdpi.com-sigmatropic rearrangement lead to a ketone intermediate, which then undergoes condensation to form the indole ring. wikipedia.org

A plausible reaction pathway for the synthesis of indole derivatives from anilines involves several key intermediates as outlined in the table below, based on the Gassman indole synthesis.

Table 1: Intermediates in the Gassman Indole Synthesis

| Step | Intermediate | Description |

|---|---|---|

| 1 | Chloramine | Formed by the oxidation of the aniline starting material. |

| 2 | Sulfonium ion | Results from the addition of the keto-thioether to the chloramine. |

| 3 | Sulfonium ylide | Generated by deprotonation of the sulfonium ion. |

| 4 | Ketone | Formed after a wikipedia.orgmdpi.com-sigmatropic rearrangement of the sulfonium ylide. |

Similarly, reactions involving the indole portion of this compound would likely proceed through intermediates common in indole chemistry, such as sigma complexes (arenium ions) during electrophilic substitution. The specific intermediates and dominant reaction pathways for this compound would be a subject for dedicated mechanistic studies.

Kinetic Studies of Reactions Involving this compound

Kinetic studies are essential for determining the rates of chemical reactions and providing insights into their mechanisms. As with reaction pathways, specific kinetic data for reactions involving this compound are scarce in the literature. However, kinetic studies on related aniline and indole compounds can offer valuable context.

For example, the reaction of methyl radicals with aniline has been studied, revealing competition between H-abstraction from the amino group and methyl addition to the aromatic ring. nih.gov The rate constants for these competing pathways are temperature and pressure-dependent. A theoretical study on this reaction provided the following atmospheric rate expressions for the formation of the primary products at 760 Torr over a temperature range of 300–2000 K. nih.gov

Table 2: Calculated Rate Expressions for the Reaction of Aniline with Methyl Radicals

| Reaction Channel | Product(s) | Rate Expression (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| H-abstraction from -NH₂ | C₆H₅NH + CH₄ | kₐ₁ = 7.5 × 10⁻²³ T³·⁰⁴ exp[(-40.63 kJ·mol⁻¹)/RT] |

These findings highlight the complexity of reactions involving aniline derivatives, where multiple pathways can be operative simultaneously. For this compound, the presence of the indole ring would introduce additional reaction sites, further complicating the kinetic profile. Experimental kinetic studies, such as those employing stopped-flow spectrophotometry or gas chromatography, would be necessary to quantify the reactivity of this compound in various chemical transformations and to determine the corresponding rate laws and activation parameters.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally. Density Functional Theory (DFT) is a particularly common method for studying the mechanisms of organic reactions.

In another example, the reaction between aniline and methyl radicals was investigated using high-level quantum chemical methods to establish the potential energy surface. nih.gov This allowed for the calculation of rate coefficients for various reaction channels, providing a detailed understanding of the reaction kinetics.

For this compound, computational studies could be employed to:

Determine the preferred sites of electrophilic and nucleophilic attack.

Calculate the activation energies for different potential reaction pathways.

Characterize the geometries and energies of intermediates and transition states.

Predict the kinetic and thermodynamic favorability of various reactions.

Such computational investigations would be invaluable for complementing experimental studies and providing a more complete picture of the chemical reactivity of this compound.

Allosteric Regulation Mechanisms in Molecular Interactions

Allosteric regulation, where the binding of a ligand at one site on a protein influences the binding of another ligand at a different site, is a fundamental mechanism in biological systems. Interestingly, derivatives of this compound have been identified as allosteric inhibitors of certain enzymes.

A systematic study on N-substituted 5-(1H-indol-2-yl)-2-methoxyanilines, which are close structural analogs of this compound, revealed their role as allosteric inhibitors of the enzyme arachidonate (B1239269) 15-lipoxygenase (ALOX15). nih.gov These compounds were found to be potent and selective inhibitors of the linoleate (B1235992) oxygenase activity of rabbit and human ALOX15. nih.gov

The proposed mechanism of action, supported by steady-state kinetics, mutagenesis studies, and molecular dynamics (MD) simulations, is allosteric in nature. nih.gov The binding of the inhibitor to the active site of one monomer in the dimeric enzyme induces conformational changes in the other monomer. This allosteric communication between the subunits compromises the formation of a productive enzyme-substrate complex, thereby inhibiting the enzyme's catalytic activity. nih.gov

Table 3: Key Findings on the Allosteric Inhibition of ALOX15 by 5-(1H-indol-2-yl)-2-methoxyaniline Derivatives

| Aspect | Finding |

|---|---|

| Inhibitor Class | N-substituted 5-(1H-indol-2-yl)-2-methoxyanilines |

| Target Enzyme | Arachidonate 15-lipoxygenase (ALOX15) |

| Mechanism | Allosteric inhibition |

| Mode of Action | Inhibitor binding to one monomer of the dimeric enzyme induces conformational changes in the other monomer, preventing productive substrate binding. |

These findings are significant as they demonstrate that the 2-(1H-indol-yl)aniline scaffold can serve as a basis for the design of allosteric modulators of enzyme activity. The understanding of such allosteric mechanisms is crucial for the development of novel therapeutic agents with high specificity and potentially fewer side effects compared to traditional active site inhibitors.

Structure Activity Relationship Sar Studies in Chemical Design

Impact of Structural Modifications on Chemical Reactivity and Selectivity

The substitution pattern on the aniline (B41778) ring significantly alters the electronic nature of the amino group. Electron-donating groups increase the pKa of the aniline, while electron-withdrawing groups have the opposite effect. researchgate.net This modulation of basicity and nucleophilicity can be critical for target engagement and pharmacokinetic properties. Similarly, the indole (B1671886) ring is an electron-rich heterocycle, and its reactivity, particularly towards electrophilic substitution, is well-documented. nih.gov Substituents on the indole nucleus can either enhance or diminish this reactivity, influencing metabolic stability and potential off-target interactions. mdpi.com